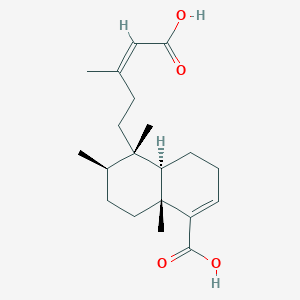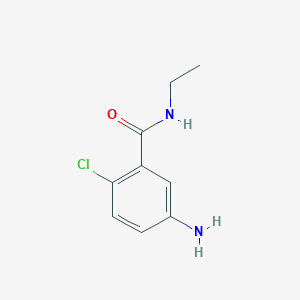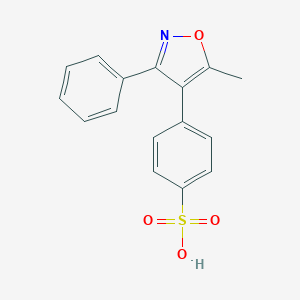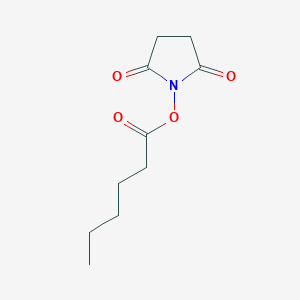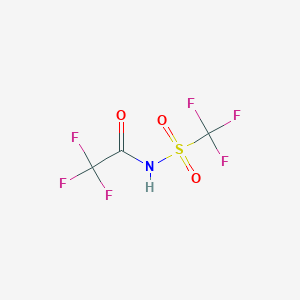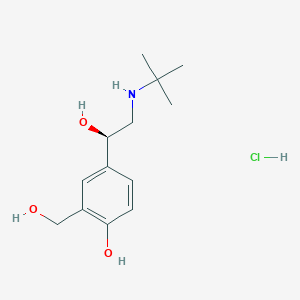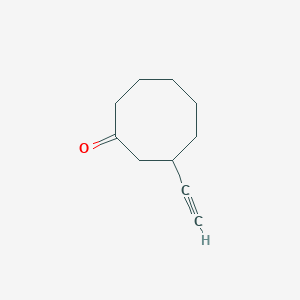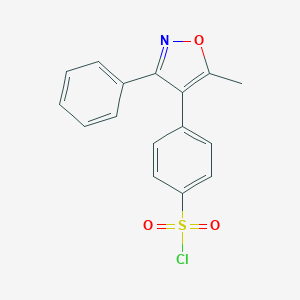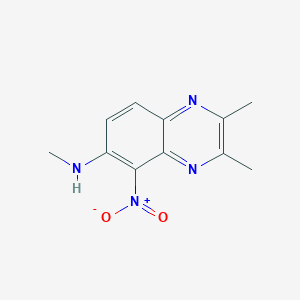![molecular formula C12H9ClN4O4 B134345 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-48-2](/img/structure/B134345.png)
2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione, also known as CM-DiI, is a fluorescent dye that is widely used in scientific research. It is a lipophilic dye that can be used to label and track cells, membranes, and organelles in vitro and in vivo.
科学研究应用
2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is widely used in scientific research as a fluorescent dye to label and track cells, membranes, and organelles. It has been used to study cell migration, cell proliferation, and cell differentiation. It has also been used to study the structure and function of the nervous system, including axon guidance, synapse formation, and neuronal plasticity. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has been used to study the development of the cardiovascular system, including angiogenesis and vascular remodeling.
作用机制
2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is a lipophilic dye that can be incorporated into cell membranes and other lipids. It is not metabolized by cells and does not affect cell viability or function. When excited by light of a specific wavelength, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione emits fluorescence that can be detected by fluorescence microscopy or flow cytometry. The intensity and color of the fluorescence depend on the concentration and location of the dye in the sample.
生化和生理效应
2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has no known biochemical or physiological effects on cells or tissues. It does not interfere with cell viability, proliferation, or differentiation. However, high concentrations of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione can affect the fluidity and permeability of cell membranes, which may affect cell function.
实验室实验的优点和局限性
2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has several advantages for lab experiments. It is a stable and highly fluorescent dye that can be easily detected and quantified. It is also lipophilic, which allows it to label and track cells, membranes, and organelles in vitro and in vivo. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is compatible with a wide range of imaging techniques, including fluorescence microscopy, confocal microscopy, and two-photon microscopy.
However, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione also has several limitations for lab experiments. It is not suitable for long-term tracking of cells or tissues, as the dye can diffuse or be transferred to neighboring cells over time. It is also not suitable for live-cell imaging, as the dye can be toxic to cells at high concentrations. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is not suitable for quantitative analysis of cell migration or proliferation, as the dye can be diluted or lost over time.
未来方向
There are several future directions for the use of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in scientific research. One direction is the development of new methods for labeling and tracking cells and tissues in vivo. This could include the use of nanoparticles or other delivery systems to target specific cells or tissues. Another direction is the development of new imaging techniques that can detect and quantify the fluorescence of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in real-time and in three dimensions. This could include the use of super-resolution microscopy or light-sheet microscopy. Finally, the use of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in combination with other fluorescent dyes or imaging modalities could provide new insights into the structure and function of cells and tissues.
合成方法
The synthesis of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione involves the reaction of 2-(chloromethyl)quinazoline-4,9-dione with 5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline. The reaction is carried out in the presence of a base such as sodium carbonate and a solvent such as dimethylformamide. The product is then purified by column chromatography to obtain pure 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione.
属性
CAS 编号 |
143430-48-2 |
|---|---|
产品名称 |
2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
分子式 |
C12H9ClN4O4 |
分子量 |
308.68 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5,10-dihydroxy-7-methyl-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C12H9ClN4O4/c1-3-14-7-5(11(20)15-3)10(19)8-6(9(7)18)12(21)17-4(2-13)16-8/h18-19H,2H2,1H3,(H,14,15,20)(H,16,17,21) |
InChI 键 |
LSEJNEMCPRPDFA-UHFFFAOYSA-N |
手性 SMILES |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CCl)O |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)CCl)O)C(=O)N1 |
规范 SMILES |
CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CCl)O |
同义词 |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2-(chloromethyl)-1,6-dihydro-5,10-dihydroxy-7-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



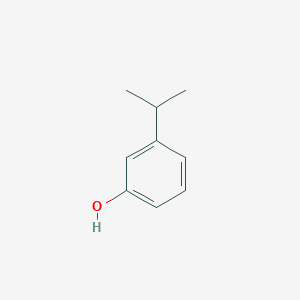
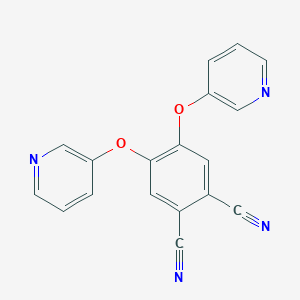
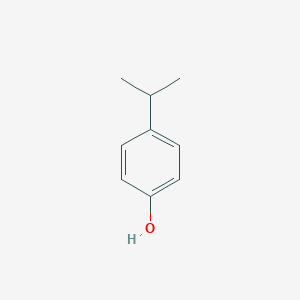
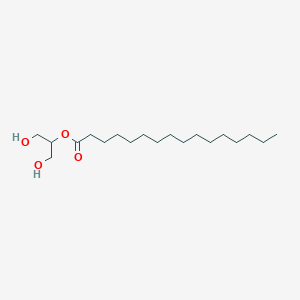
![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
